molecular formula C10H12BrNO2S B2951196 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline CAS No. 727673-73-6

6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2951196
CAS No.: 727673-73-6
M. Wt: 290.18
InChI Key: INKIEQMFJIFECL-UHFFFAOYSA-N
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Description

6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a quinoline core structure with a bromine atom at the 6th position and a methylsulfonyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the tetrahydroquinoline core.

    Methylsulfonylation: The methylsulfonyl group is introduced by reacting the intermediate with a methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methylsulfonyl group.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted quinolines can be formed.

    Oxidation Products: Oxidation of the methylsulfonyl group can lead to sulfone or sulfoxide derivatives.

Scientific Research Applications

6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies to understand the interaction of quinoline derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and neurotransmission, depending on its specific structure and functional groups.

Comparison with Similar Compounds

    6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline core.

    6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoxaline: Similar structure but with a quinoxaline core.

Uniqueness:

    Structural Features: The presence of both the bromine atom and the methylsulfonyl group in the quinoline core makes 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline unique.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline?

  • Methodological Answer : The synthesis typically involves two key steps:

  • Bromination : Reacting a tetrahydroquinoline precursor with N-bromosuccinimide (NBS) in DMF under controlled conditions to introduce the bromine substituent at position 5. For example, NBS in DMF at 0–25°C yields brominated intermediates with >80% efficiency .
  • Sulfonylation : Treating the intermediate amine with methylsulfonyl chloride in dichloromethane or THF, using a base like triethylamine to scavenge HCl. Reaction completion is monitored via TLC, followed by purification via flash chromatography .

Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H/13^13C NMR identifies key signals, such as methylsulfonyl protons (δ 2.8–3.1 ppm) and aromatic protons (δ 6.5–7.5 ppm). For example, methylsulfonyl groups show distinct 13^13C signals near δ 40–45 ppm .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 303.1 for C10_{10}H11_{11}BrNO2_2S) and isotopic patterns for bromine (1:1 ratio for 79^{79}Br and 81^{81}Br) .
  • HPLC : Purity >95% is achieved using reversed-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address low yields in the sulfonylation step during synthesis?

  • Methodological Answer :

  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with less nucleophilic solvents like dichloromethane to minimize side reactions .
  • Stoichiometry : Use 1.2–1.5 equivalents of methylsulfonyl chloride to drive the reaction to completion.
  • Temperature Control : Maintain temperatures below 0°C during reagent addition to suppress hydrolysis .

Q. What analytical approaches resolve discrepancies in NMR data between theoretical predictions and experimental results?

  • Methodological Answer :

  • 2D NMR Techniques : HSQC and HMBC correlate proton-carbon connectivity to confirm assignments. For example, coupling between methylsulfonyl protons and adjacent carbons validates substitution patterns .
  • Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis sets) to identify conformational isomers or rotamers .

Q. What strategies are recommended for evaluating bioactivity in enzyme inhibition studies?

  • Methodological Answer :

  • In Vitro Assays : Screen against kinase targets (e.g., EGFR or CDK2) using ATP-competitive assays. Measure IC50_{50} values at 10–100 μM concentrations .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites, focusing on interactions between the methylsulfonyl group and catalytic residues .

Q. Data Contradiction Analysis

Q. How to interpret conflicting mass spectrometry data indicating unexpected adducts or fragmentation?

  • Methodological Answer :

  • Isotopic Pattern Analysis : Verify bromine’s 1:1 isotopic ratio. Deviations suggest impurities (e.g., residual NBS).
  • Collision-Induced Dissociation (CID) : Fragment the molecular ion to identify stable fragments (e.g., loss of SO2_2CH3_3 at m/z 245.1) .

Q. Experimental Design Considerations

Q. What purification methods are optimal for isolating this compound?

  • Methodological Answer :

  • Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for high recovery (>90%).
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline products with >99% purity .

Properties

IUPAC Name

6-bromo-1-methylsulfonyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c1-15(13,14)12-6-2-3-8-7-9(11)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKIEQMFJIFECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was prepared according to the general procedure for sulfonylation of indolines and tetrahydroquinolines described in Example 4 using 6-bromo-1,2,3,4-tetrahydroquinoline (0.40 g, 1.89 mmol) and methanesulfonyl chloride (0.22 mL, 2.8 mmol) to provide 6-bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline (0.33 g). MS (ES) m/z 289.7; HPLC purity 97.2% at 210-370 nm, 10.2 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min, 85/15-5/95 (Ammonium formate buffer pH=3.5 acetonitrile+MeOH) for 10 minutes, hold 4 minutes.
[Compound]
Name
indolines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetrahydroquinolines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
0.22 mL
Type
reactant
Reaction Step Four

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